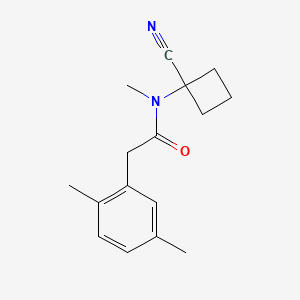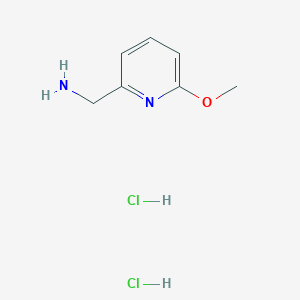![molecular formula C14H7BrClF3N2 B2537320 3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole CAS No. 344277-74-3](/img/structure/B2537320.png)
3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the preparation of 3-bromo-5-(trifluoromethyl)pyridine (TFMP) as an intermediate. One common method is the displacement of iodobromopyridine with in situ generated (trifluoromethyl)copper. This reaction yields the desired 3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole core with a bromine atom at position 3, a chlorine atom at position 1, and a trifluoromethyl group at position 5 of the pyridine ring. The arrangement of these substituents significantly influences its properties and reactivity .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various transformations. For instance, it may undergo nucleophilic substitution reactions, aromatic substitutions, or cyclizations. Exploring its reactivity with different nucleophiles and electrophiles would provide valuable insights .
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
Research by Mphahlele (2018) on similar compounds showcases the analysis of crystal structures and hydrogen bonding networks, providing insights into the molecular interactions that could influence the physical properties and reactivity of such compounds. The study utilized X-ray crystallography and DFT calculations to explore structural parameters, which could be relevant for designing materials with specific characteristics (M. Mphahlele, 2018).
Synthesis and Chemical Properties
The synthesis and evaluation of the chemical properties of derivatives of this compound have been explored. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid by Niu Wen-bo (2011) provides a method for producing important intermediates for further chemical synthesis, showcasing the compound's role in the development of new chemical entities (Niu Wen-bo, 2011).
Antimicrobial and Anti-HIV Evaluation
A study by Pandeya et al. (2000) on the derivatives of indole, a core structure in 3-Bromo-1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Indole, evaluated their antimicrobial and anti-HIV properties. This indicates the potential biomedical applications of such compounds in developing therapies or researching disease mechanisms (S. Pandeya et al., 2000).
Catalytic Applications
Lei-lei Sun et al. (2012) have developed a palladium- and copper-catalyzed tandem N-H/C-H bond functionalization reaction using compounds containing the indole structure, which could lead to the creation of CF3-containing indolo- and pyrrolo[2,1-a]isoquinolines. This research highlights the compound's utility in catalytic transformations, which could be beneficial in synthetic organic chemistry and materials science (Lei-lei Sun et al., 2012).
Propiedades
IUPAC Name |
3-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClF3N2/c15-10-7-21(12-4-2-1-3-9(10)12)13-11(16)5-8(6-20-13)14(17,18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWJFPRAFCFSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

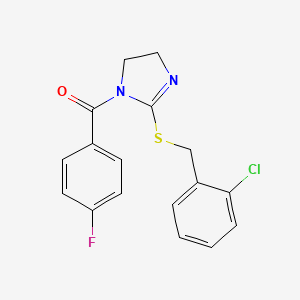
![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)
![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)
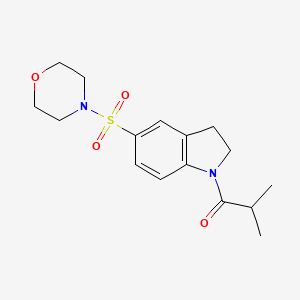
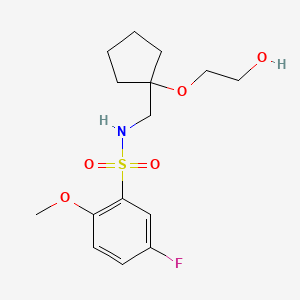
![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)

![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)
![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)
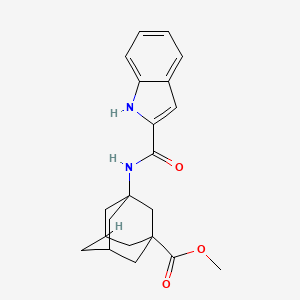
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)
![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)
